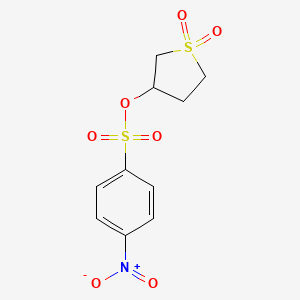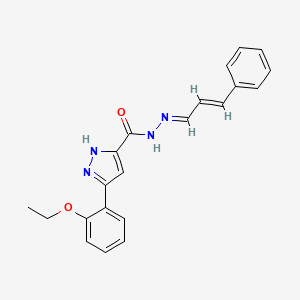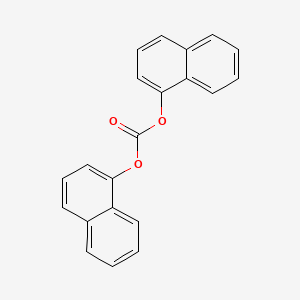
1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate: is a chemical compound that belongs to the class of sulfonate esters It is characterized by the presence of a tetrahydrothiophene ring with a sulfone group and a nitrobenzenesulfonate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate typically involves the reaction of tetrahydrothiophene with a sulfonating agent, followed by oxidation to introduce the sulfone group. The nitrobenzenesulfonate moiety is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate ester can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted sulfonate esters depending on the nucleophile used.
科学研究应用
1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonate ester group.
Medicine: Explored for its potential as a drug intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate involves its ability to undergo nucleophilic substitution reactions. The sulfonate ester group is highly reactive, allowing it to interact with various nucleophiles. This reactivity is leveraged in synthetic chemistry to introduce functional groups into molecules. The nitro group can also participate in redox reactions, further expanding the compound’s utility in chemical transformations.
相似化合物的比较
Similar Compounds
- 4-methyl-1,1-dioxidotetrahydrothiophen-3-yl 3-nitrobenzenesulfonate
- 1,1-Dioxidotetrahydro-3-thiophenyl 4-nitrobenzenesulfonate
- 4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Uniqueness
1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate is unique due to its specific combination of a tetrahydrothiophene ring with a sulfone group and a nitrobenzenesulfonate moiety. This combination imparts distinct chemical reactivity and potential applications that are not commonly found in other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in synthetic chemistry and a valuable intermediate in pharmaceutical and industrial applications.
属性
CAS 编号 |
62671-90-3 |
|---|---|
分子式 |
C10H11NO7S2 |
分子量 |
321.3 g/mol |
IUPAC 名称 |
(1,1-dioxothiolan-3-yl) 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C10H11NO7S2/c12-11(13)8-1-3-10(4-2-8)20(16,17)18-9-5-6-19(14,15)7-9/h1-4,9H,5-7H2 |
InChI 键 |
DGQOMVNXDCFNQH-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CC1OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-3-Ethyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978387.png)
![(2E)-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11978389.png)
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978395.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11978405.png)
![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-{[2-(diethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11978414.png)
![methyl 4-[(E)-{[5-thioxo-3-(3,4,5-trimethoxyphenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate](/img/structure/B11978420.png)
![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide](/img/structure/B11978425.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11978433.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11978439.png)
![3-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11978443.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4-phenyl-1-piperazinamine](/img/structure/B11978451.png)


